

An In-depth Technical Guide to the Early Efficacy of Sotorasib

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Compound of Interest

Compound Name: Sotorasib

Cat. No.: B1192195

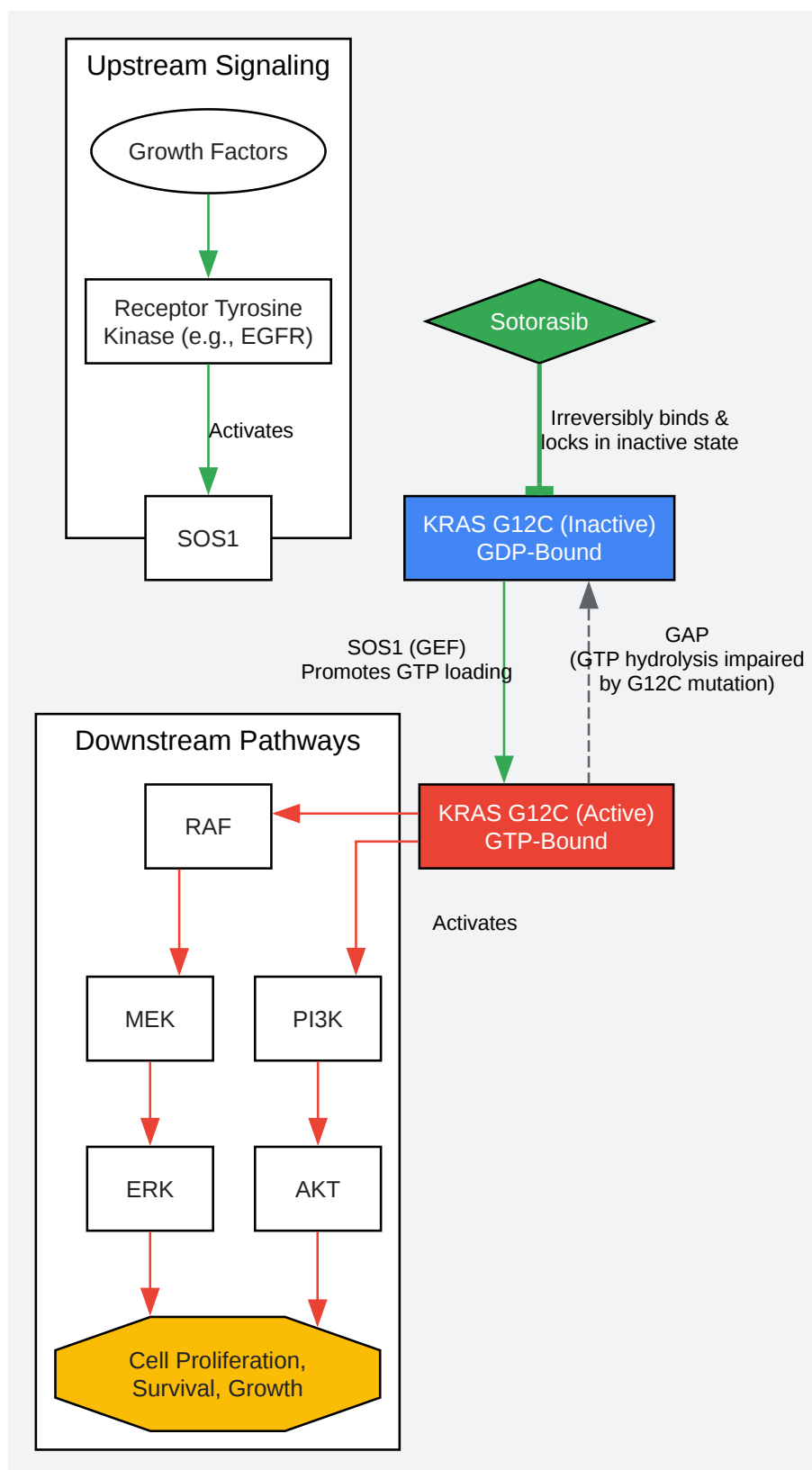
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This guide provides a comprehensive overview of the early clinical research on **Sotorasib** (formerly AMG 510), a first-in-class, irreversible inhibitor of the KRAS G12C mutation. The content herein is intended for researchers, scientists, and drug development professionals, focusing on the foundational data from the pivotal CodeBreak 100 clinical trial, which established the drug's initial efficacy and safety profile.

Core Mechanism of Action

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.^[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers.^[2] The G12C mutation, a single-point substitution of glycine for cysteine at codon 12, results in a KRAS protein that is constitutively locked in its active, GTP-bound state, leading to uncontrolled downstream signaling and cell growth.^{[1][2]}

Sotorasib is a small molecule designed to specifically and irreversibly bind to the unique cysteine residue of the KRAS G12C mutant protein.^{[1][3]} This covalent binding occurs within the switch-II pocket, trapping the KRAS G12C protein in its inactive, GDP-bound state.^{[1][3]} By locking KRAS in this inactive conformation, **Sotorasib** effectively shuts down the hyperactivation of downstream oncogenic signaling pathways, primarily the MAPK (mitogen-activated protein kinase) and PI3K (phosphoinositide 3-kinase) pathways, thereby inhibiting tumor cell growth and promoting apoptosis.^{[2][3]}



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Sotorasib covalently binds to and inactivates the KRAS G12C protein.

Core Experimental Protocol: The CodeBreak 100 Trial

The CodeBreak 100 trial was a first-in-human, multicenter, open-label study comprising Phase 1 and Phase 2 portions, designed to evaluate the safety and efficacy of **Sotorasib** in patients with advanced solid tumors harboring the KRAS G12C mutation.[\[4\]](#)[\[5\]](#)

Study Design:

- Phase 1: A dose-escalation phase to determine the maximum tolerated dose and recommended Phase 2 dose (RP2D) of **Sotorasib**.[\[6\]](#) Patients were enrolled in cohorts and received oral **Sotorasib** at doses of 180 mg, 360 mg, 720 mg, or 960 mg once daily.[\[6\]](#) The primary endpoint was safety and tolerability.[\[7\]](#)
- Phase 2: A dose-expansion phase where patients received **Sotorasib** at the RP2D of 960 mg once daily.[\[6\]](#)[\[8\]](#) The primary endpoint for the Phase 2 portion was the objective response rate (ORR) as assessed by a blinded independent central review (BICR).[\[5\]](#)[\[9\]](#)

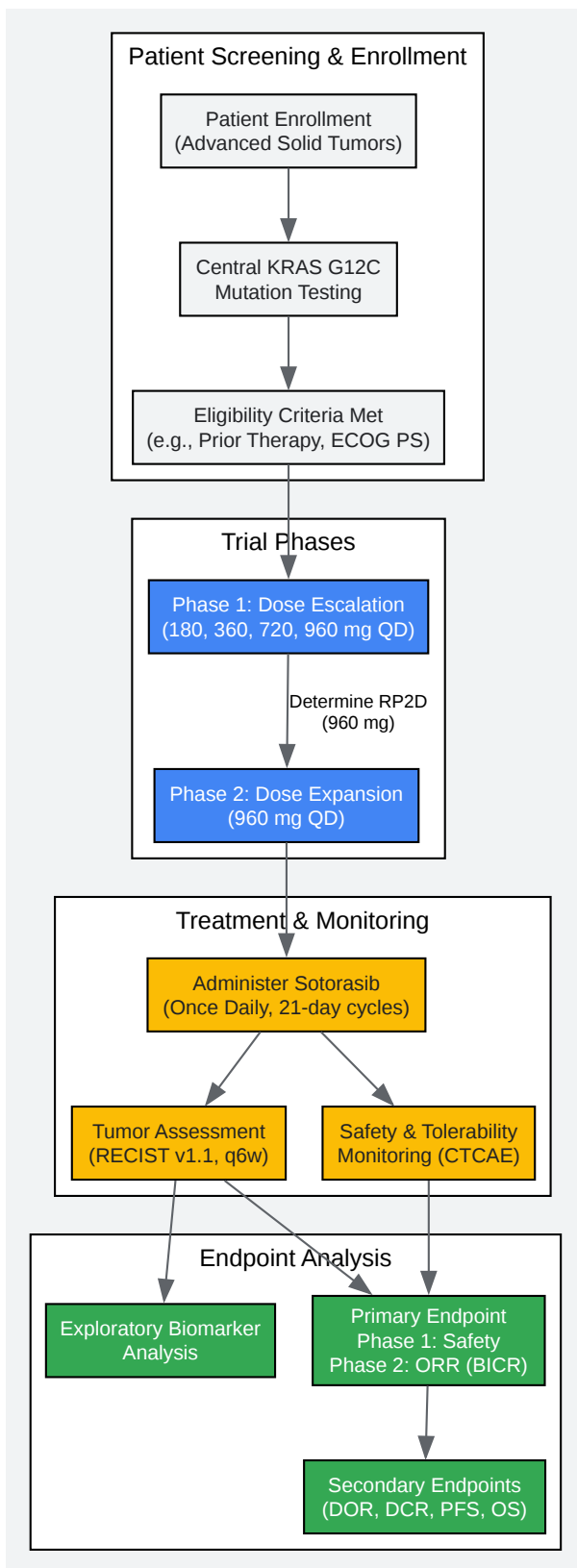
Key Eligibility Criteria:

- Patients aged 18 years or older with locally advanced or metastatic solid tumors with a KRAS G12C mutation, confirmed by a central laboratory.[\[5\]](#)[\[10\]](#)
- Disease progression after receiving prior standard-of-care systemic therapies.[\[4\]](#)[\[10\]](#) For the non-small cell lung cancer (NSCLC) cohort, this typically included progression on platinum-based chemotherapy and/or an anti-PD-1/PD-L1 inhibitor.[\[10\]](#)
- Measurable disease per Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.

Treatment and Assessment:

- **Sotorasib** was administered orally at a dose of 960 mg once daily in 21-day cycles.[\[11\]](#)
- Tumor assessments were conducted every six weeks.[\[7\]](#)
- Treatment continued until disease progression or unacceptable toxicity.[\[9\]](#)

- Key secondary endpoints included duration of response (DOR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).^{[7][12]}



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High-level experimental workflow for the CodeBreak 100 clinical trial.

Quantitative Data Summary: Early Efficacy Results

The CodeBreak 100 trial demonstrated significant anti-tumor activity across multiple cancer types, most notably in non-small cell lung cancer (NSCLC).

The Phase 2 portion of the trial included a cohort of 126 patients with KRAS G12C-mutated NSCLC who had progressed on prior therapies.^[9]^[13] The population was heavily pretreated, with the vast majority having received both platinum-based chemotherapy and immunotherapy.^[13]^[14]

Table 1: Baseline Characteristics of NSCLC Patients (CodeBreak 100 Phase 2)

Characteristic	Value (N=126)	Reference
Median Age, years (range)	64 (37-80)	[13]
Sex, Female	50%	[13]
Prior Lines of Systemic Therapy		
1	43%	[13]
2	35%	[13]
≥3	23%	[13]
Prior Therapy Received		
Anti-PD-(L)1 Immunotherapy	91%	[13]
Platinum-based Chemotherapy	90%	[13]
Both Chemo and Immunotherapy	81%	[13][14]
Smoking History		

| Current or Former Smoker | 93% [\[\[13\]](#) |

Sotorasib showed durable clinical benefit in patients with heavily pretreated, advanced NSCLC.[\[6\]](#)[\[9\]](#)

Table 2: **Sotorasib** Efficacy in KRAS G12C-Mutated NSCLC (CodeBreak 100)

Endpoint	Phase 1 (n=59)	Phase 2 (n=124*)	2-Year Pooled (N=174)	Reference
Objective Response Rate (ORR)	32.2%	37.1%	41%	[5] [9]
Complete Response (CR)	-	3.2% (4 patients)	-	[14]
Partial Response (PR)	-	33.9% (42 patients)	-	[14]
Disease Control Rate (DCR)	88.1%	80.6%	-	[7] [9]
Median Duration of Response (DOR)	10.9 months	11.1 months	12.3 months	[5] [7] [14]
Median Progression-Free Survival (PFS)	6.3 months	6.8 months	6.3 months	[5] [7] [9]
Median Overall Survival (OS)	-	12.5 months	12.5 months	[5] [14]
1-Year OS Rate	-	-	51%	[5]
2-Year OS Rate	-	-	33%	[5]

*Of 126 patients enrolled, 124 were evaluable for response.[\[13\]](#)

Responses were observed across various biomarker subgroups, including different levels of PD-L1 expression and in patients with co-mutations such as STK11, which are typically associated with poor outcomes.[\[8\]](#)[\[9\]](#)

The Phase 1 trial also enrolled patients with other KRAS G12C-mutated solid tumors, including colorectal cancer (CRC) and pancreatic cancer.

Table 3: **Sotorasib** Efficacy in Other Solid Tumors (CodeBreak 100 Phase 1/2)

Cancer Type	Number of Patients	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median PFS	Median OS	Reference
Colorectal Cancer	42	7.1%	73.8%	4.0 months	-	[6]

| Pancreatic Cancer | 38 | 21.1% | 84.2% | 4.0 months | 6.9 months |[\[12\]](#) |

While modest, the observed clinical activity in these difficult-to-treat cancers provided a strong rationale for further investigation, including combination therapy strategies.[\[6\]](#)[\[12\]](#)

Conclusion

The early research on **Sotorasib**, centered on the CodeBreak 100 trial, marked a significant breakthrough in targeting KRAS-mutated cancers, a challenge that had persisted for decades. [\[6\]](#) The data demonstrated that **Sotorasib** possesses a manageable safety profile and provides meaningful, durable clinical benefit for a significant portion of heavily pretreated patients with KRAS G12C-mutated non-small cell lung cancer.[\[5\]](#) The objective response rate of approximately 37-41% and a median overall survival of 12.5 months in this patient population established a new standard of care and paved the way for its accelerated regulatory approval. [\[4\]](#)[\[5\]](#)[\[14\]](#) While single-agent activity was more modest in other tumor types like colorectal and pancreatic cancer, the results provided crucial proof-of-concept, spurring further research into combination strategies to overcome resistance mechanisms.[\[12\]](#) These foundational studies have been instrumental in validating the direct inhibition of KRAS G12C as a viable and effective therapeutic strategy.

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